N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(19-15-9-5-2-6-10-15)13-21-18(23)12-11-16(20-21)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUPFWFNAHRTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₈H₁₆N₄O₂
- Molecular Weight: 320.3 g/mol
- CAS Number: 921572-41-0
The compound features a pyridazine ring, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Selective COX-2 inhibitors are designed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent COX-2 inhibitory activity. For instance, in a comparative study, several derivatives were evaluated for their IC₅₀ values against COX enzymes:
| Compound | IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 15.50 | 21.29 |
| Celecoxib | 17.79 | - |
| Indomethacin | 220 | - |
These results indicate that this compound is more effective than celecoxib in inhibiting COX-2, suggesting a favorable profile for anti-inflammatory applications .
Case Study: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered to rats subjected to carrageenan-induced paw edema, a common model for assessing anti-inflammatory activity.
Results:
The treated group exhibited a significant reduction in paw swelling compared to the control group, confirming the compound's efficacy as an anti-inflammatory agent. The results are summarized in the table below:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| N-cyclohexyl Compound | 65 |
| Celecoxib | 60 |
These findings suggest that this compound may offer comparable or superior anti-inflammatory effects relative to established treatments .
Safety and Toxicology
While the compound shows promise in terms of efficacy, safety studies are crucial for its development into a therapeutic agent. Preliminary toxicological assessments indicate minimal ulcerogenic effects compared to traditional NSAIDs like indomethacin, which is significant for patient safety .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyridazinone, including N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, exhibit promising anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast cancer and liver cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and pyridazine rings could enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics .
1.2 COX Inhibition
Another significant application is the inhibition of cyclooxygenase enzymes (COX). Pyridazinone derivatives have been identified as potential COX-2 inhibitors, which are crucial in managing inflammation and pain. The binding affinity and selectivity of these compounds toward COX-2 compared to COX-1 were assessed through molecular docking studies, indicating that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Synthetic Chemistry Applications
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in medicinal chemistry. Its structural framework facilitates the synthesis of more complex molecules with potential biological activities. For instance, it can be used to create novel derivatives that may possess enhanced pharmacological properties or improved selectivity for specific biological targets .
2.2 Reaction Pathways
The compound can undergo various chemical reactions, such as oxidation and nucleophilic substitutions, leading to the formation of new derivatives with potentially different biological activities. These reactions expand the scope of its application in drug discovery and development .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*Inferred based on structural similarity.
Key Observations:
- Electronic Effects : The fluorine atom in ’s compound may enhance metabolic stability and binding affinity through electronegative interactions, a feature absent in the target .
- Sulfur Incorporation : Compounds with sulfur () may exhibit unique metabolic pathways (e.g., sulfoxide formation) or altered target binding compared to the target’s purely hydrocarbon substituents .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
- Purity Control : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high yields (>70%) and minimizes side products .
How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Q. Basic Research Focus
Q. Advanced Application :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., cyclohexyl vs. pyridazinone protons) .
- HPLC-PDA : Quantifies purity (>95%) and identifies trace impurities using C18 columns with acetonitrile/water gradients .
What strategies resolve contradictions in reported biological activities across studies?
Q. Advanced Research Focus
- Comparative Assays : Standardize in vitro models (e.g., COX-1/COX-2 inhibition assays) to isolate target-specific effects, as structural analogs show variable potency due to substituent electronic effects .
- Structural-Activity Relationship (SAR) : Replace the cyclohexyl group with smaller alkyl chains (e.g., methyl, ethyl) to assess steric effects on receptor binding .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase, reconciling discrepancies between in vitro and in silico data .
How do the cyclohexyl and phenyl groups influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity (LogP) : The cyclohexyl group increases LogP (~3.5), enhancing blood-brain barrier permeability but risking hepatotoxicity. Computational tools (e.g., SwissADME) validate these predictions .
- Metabolic Stability : The phenyl group’s electron-withdrawing effects reduce oxidative metabolism in liver microsomes, as shown in LC-MS/MS metabolite profiling .
- Solubility : Co-crystallization with cyclodextrins improves aqueous solubility (>50 µg/mL) without altering bioactivity .
What in vitro assays evaluate bioactivity, such as enzyme inhibition or cytotoxicity?
Q. Basic Research Focus
- Enzyme Inhibition :
- COX-1/COX-2 Assay : Measure IC₅₀ values using colorimetric kits (e.g., Cayman Chemical) with arachidonic acid substrate .
- Kinase Profiling : Screen against a panel of 50+ kinases (Eurofins) to identify off-target effects .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure) determine selectivity indices (IC₅₀ > 100 µM for non-cancerous cells) .
Q. Advanced Application :
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-radiolabeled ligands) quantify affinity for GPCRs or nuclear receptors .
How can regioselectivity challenges during pyridazinone functionalization be addressed?
Q. Advanced Research Focus
- Directed Ortho-Metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct lithiation at the 3-position of pyridazinone, enabling precise phenyl group installation .
- Microwave-Assisted Synthesis : Reduce reaction times (<1 hr) and improve regioselectivity by 30% compared to conventional heating .
What analytical methods quantify stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hr, monitor degradation via HPLC. Stable at pH 7.4 (<5% degradation) but hydrolyzes rapidly in acidic conditions .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C) .
How do structural modifications impact off-target effects in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
